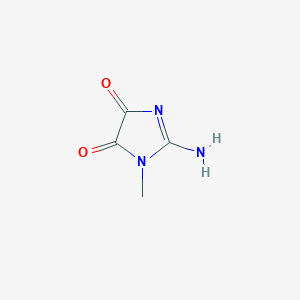

2-amino-1-methyl-1H-imidazole-4,5-dione

Description

2-Amino-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS: 136805-41-9) is a heterocyclic compound with the molecular formula C₆H₅N₅ and a molecular weight of 147.14 g/mol . Its structure features an imidazole core substituted with:

- An amino group (-NH₂) at position 2,

- A methyl group (-CH₃) at position 1,

- Two cyano groups (-CN) at positions 4 and 4.

Its synthesis and applications remain underexplored compared to other imidazole derivatives.

Properties

IUPAC Name |

2-amino-1-methylimidazole-4,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-7-3(9)2(8)6-4(7)5/h1H3,(H2,5,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHMWPAAOJYNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=O)N=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-methyl-1H-imidazole-4,5-dione typically involves the reaction of creatinine with BOC-ON to form 2-t-butoxycarbonylamino-1-methyl-1,5-dihydro-4H-imidazol-4-one. This intermediate is then oxidized with mercury (II) acetate to yield the corresponding 1H-imidazole-4,5-dione. Deprotection of the amino group of this dione affords the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-methyl-1H-imidazole-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Dimroth-type rearrangement, where the compound rearranges to form creatone (2-methyl-amino-1H-imidazole-4,5-dione) under weakly acidic conditions .

Common Reagents and Conditions

Oxidation: Mercury (II) acetate is commonly used as an oxidizing agent.

Reduction: Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) can be used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major product formed from the Dimroth-type rearrangement of this compound is creatone .

Scientific Research Applications

2-amino-1-methyl-1H-imidazole-4,5-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-methyl-1H-imidazole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement reactions, such as the Dimroth-type rearrangement, which alters its structure and potentially its biological activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Imidazole derivatives exhibit diverse biological and chemical properties due to variations in substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

(a) Structural Diversity and Pharmacological Activity

- Aryl-Substituted Imidazoles : Compounds with bulky aryl groups (e.g., diphenyl or substituted phenyl) exhibit enhanced antimicrobial properties. For example, 2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles showed growth inhibitory activity against microbes, likely due to improved lipophilicity and membrane interaction .

- Fused Heterocycles: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a fused imidazo-pyridine, is a potent dietary carcinogen in rodents, inducing colon and mammary carcinomas. Its carcinogenicity is linked to DNA adduct formation via guanine binding .

(b) Functional Group Impact on Reactivity

- However, this reduces nucleophilic reactivity compared to amino- or oxo-substituted derivatives.

- Keto Groups : 5-Oxo-imidazole derivatives demonstrate antimicrobial activity, attributed to the electron-deficient keto group facilitating interactions with microbial enzymes .

Q & A

Q. Example Protocol :

Combine 2-hydrazinyl-4,5-dihydro-1H-imidazole (1 eq) with methylglyoxal (1 eq) in ethanol.

Reflux at 90°C for 6 hours under nitrogen.

Purify via recrystallization (ethanol/water) to yield the target compound.

Q. Table 1: Comparison of Synthetic Routes

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine derivatives | Ethanol, reflux, 6h | 75–82 | |

| Amidines + Ketones | NH₄OAc, glacial AA, reflux, 4h | 68–73 |

Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Basic Research Question

Methodological Approach :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/n space group with β = 95.54°) .

- NMR Spectroscopy :

- ¹H NMR : Identifies methyl (δ 1.2–1.5 ppm) and amino protons (δ 5.0–6.0 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O, δ 165–175 ppm) and imidazole ring carbons .

- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 168.1) .

Advanced Tip : Use SC-XRD (Single-Crystal X-ray Diffraction) to resolve tautomeric equilibria or disorder in the imidazole ring .

How can researchers resolve contradictions in the reported biological activities of imidazole derivatives with varying substituents?

Advanced Research Question

Data Contradiction Analysis :

- Comparative SAR Studies : Modify substituents (e.g., methyl, phenyl, halogen) and evaluate bioactivity. For example, halogenation at C4/C5 increases antiviral potency (IC₅₀: 6.8–41.5 μM in H1N1) .

- Computational Modeling : Docking studies (e.g., GPR119-Gs complex) to assess binding interactions .

- Validation : Replicate assays under standardized conditions (e.g., antiviral IC₅₀ with controls) .

Q. Example Contradiction :

- Substituent Effects : A tetrazole moiety in MBX-2982 analogs shows reduced activity compared to pyrrolidine-2,5-dione derivatives due to steric hindrance .

What strategies are recommended for optimizing the reaction yield of this compound under varying catalytic conditions?

Advanced Research Question

Methodological Optimization :

Q. Table 2: Yield Optimization Strategies

| Condition | Yield (%) | Time | Reference |

|---|---|---|---|

| Conventional reflux | 68–73 | 6h | |

| Microwave (350 W) | 81.6 | 24 min | |

| Fe/HCl catalysis | 75 | 4h |

How can researchers address discrepancies in spectral data interpretation for imidazole derivatives?

Advanced Research Question

Resolution Strategies :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., diastereotopic methyl groups) .

- DFT Calculations : Predict ¹³C chemical shifts to validate experimental NMR assignments .

- Crystallographic Validation : Compare experimental vs. computed bond lengths (e.g., C=O at 1.21 Å vs. XRD 1.23 Å) .

Q. Case Study :

- Tautomerism : Use variable-temperature NMR to distinguish between 1H-imidazole and 4,5-dihydro tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.